molecular formula C8H7N3O3 B151747 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol CAS No. 127025-81-4

2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol

Cat. No. B151747
M. Wt: 193.16 g/mol
InChI Key: SOUBKSMZFMZBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol is a chemical compound that has garnered attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C10H7N3O3. This compound has been synthesized using different methods and has been studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol has a low toxicity profile and does not cause any significant biochemical or physiological effects in the body. However, further studies are needed to fully understand the safety and toxicity of this compound.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol in lab experiments is its availability and low cost. It can be easily synthesized using simple methods and is readily available in the market. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer and antibacterial agent. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Other future directions include the synthesis of analogs and derivatives of this compound to improve its efficacy and safety profile.

Synthesis Methods

The synthesis of 2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol has been accomplished using different methods. One of the commonly used methods involves the reaction of 2-methyl-4-nitroaniline with salicylaldehyde in the presence of a catalyst. This reaction yields the desired compound as a yellow crystalline solid. Other methods involve the use of different aldehydes and amines to produce similar compounds.

Scientific Research Applications

2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol has been studied for its potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry. This compound has been found to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

127025-81-4

Product Name

2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-methyl-4-nitro-1H-benzimidazol-5-ol

InChI

InChI=1S/C8H7N3O3/c1-4-9-5-2-3-6(12)8(11(13)14)7(5)10-4/h2-3,12H,1H3,(H,9,10)

InChI Key

SOUBKSMZFMZBFH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])O

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])O

synonyms

1H-Benzimidazol-5-ol,2-methyl-4-nitro-(9CI)

Origin of Product

United States

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